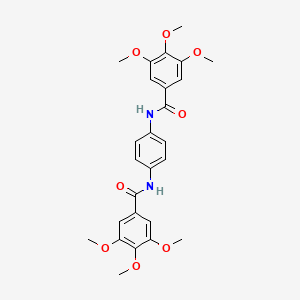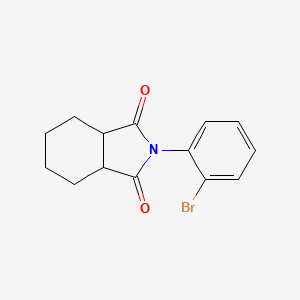![molecular formula C16H18FNO B5117582 (2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5117582.png)
(2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine, also known as 2-FMA, is a synthetic compound that belongs to the class of amphetamines. It has gained attention in the scientific community due to its potential as a research tool in the fields of neuroscience and pharmacology.
Mecanismo De Acción
The mechanism of action of (2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. This results in an increase in the levels of these neurotransmitters, which are responsible for regulating mood, attention, and motivation. The increased levels of dopamine and norepinephrine lead to a feeling of euphoria and increased energy levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine include increased heart rate, blood pressure, and body temperature. It also leads to a decrease in appetite and an increase in wakefulness. The long-term effects of (2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine on the brain and body are still unknown, and further research is needed to determine its safety and efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine in lab experiments is its ability to increase the release of dopamine and norepinephrine in the brain. This makes it a potential candidate for studying the effects of amphetamines on the brain and for developing new treatments for ADHD and other related disorders. However, one limitation of using (2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine in lab experiments is its potential for abuse and addiction. Researchers must take precautions to ensure that the substance is used safely and responsibly.
Direcciones Futuras
For research on (2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine include studying its long-term effects on the brain and body, developing new treatments for ADHD and other related disorders, and exploring its potential as a tool for studying the effects of amphetamines on the brain. Additionally, researchers may investigate the potential use of (2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine as a cognitive enhancer and as a tool for improving athletic performance.
Conclusion:
In conclusion, (2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine is a synthetic compound that has gained attention in the scientific community due to its potential as a research tool in the fields of neuroscience and pharmacology. Its ability to increase the release of dopamine and norepinephrine in the brain makes it a potential candidate for the treatment of ADHD and other related disorders. However, further research is needed to determine its safety and efficacy, as well as its potential for abuse and addiction.
Métodos De Síntesis
The synthesis of (2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine involves the reaction of 2-fluoroamphetamine with 4-methoxyphenylacetone in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
(2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been used as a research tool in the fields of neuroscience and pharmacology due to its ability to increase the release of dopamine and norepinephrine in the brain. This property makes it a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and other related disorders. Additionally, (2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been studied for its potential as a cognitive enhancer and as a tool for studying the effects of amphetamines on the brain.
Propiedades
IUPAC Name |
2-fluoro-N-[1-(4-methoxyphenyl)propan-2-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO/c1-12(18-16-6-4-3-5-15(16)17)11-13-7-9-14(19-2)10-8-13/h3-10,12,18H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQMBXAASJHVCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199047 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-methyl-N'-{4-[(4-nitrophenyl)thio]phenyl}thiourea](/img/structure/B5117520.png)
![2-ethyl-3-(4-methoxyphenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5117533.png)

![5-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide](/img/structure/B5117539.png)
![11-[(10-chloro-9-anthryl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5117544.png)
![2-{[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-phenylacetamide](/img/structure/B5117552.png)


![N-(3-chloro-4-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B5117580.png)

![3-(ethylthio)-6-(6-methyl-2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5117597.png)